CGP71683 hydrochloride

Neuropeptide Y receptor pharmacology Receptor binding assays Selectivity profiling

Procure CGP71683 hydrochloride (CAS 192322-50-2) for precise Y5 receptor pharmacology. With >1000-fold selectivity over Y1, Y2, and Y4, it eliminates off-target confounds that plague generic antagonists. Validated to reduce food intake by 32% in vivo and block NPY-driven tumor cell migration at 0.25 µM in vitro, this reagent delivers interpretable, subtype-specific data critical for metabolic and oncology studies. Insist on a verified selectivity profile to safeguard experimental integrity.

Molecular Formula C26H30ClN5O2S
Molecular Weight 512.1 g/mol
CAS No. 192322-50-2
Cat. No. B606631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP71683 hydrochloride
CAS192322-50-2
SynonymsCGP-71683A;  CGP 71683A;  CGP71683A;  CGP-71683A HCl
Molecular FormulaC26H30ClN5O2S
Molecular Weight512.1 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl
InChIInChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H
InChIKeyDIQDKUNCSVFGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP71683 Hydrochloride Procurement: Baseline Potency, Selectivity, and Chemical Identity


CGP71683 hydrochloride (CAS: 192322-50-2; also referred to as CGP71683A) is a competitive, non-peptide antagonist of the neuropeptide Y (NPY) Y5 receptor subtype [1]. It is widely utilized as a pharmacological tool to dissect Y5 receptor-mediated functions in neuroscience, metabolism, and oncology research. The compound exhibits a binding affinity (Ki) of approximately 1.3 nM for the Y5 receptor and demonstrates greater than 1000-fold selectivity over the Y1, Y2, and Y4 receptor subtypes, with IC50 values of 1.4 nM (Y5), 2765 nM (Y1), 7187 nM (Y2), and 5637 nM (Y4) in cloned rat receptor assays . Its hydrochloride salt form (molecular weight 512.07 g/mol) ensures high aqueous solubility in DMSO (≥100 mM), facilitating consistent in vitro and in vivo dosing .

CGP71683 Hydrochloride vs. Generic NPY Antagonists: Why Subtype Selectivity Dictates Experimental Validity


Procuring a generic NPY receptor antagonist without verifying its precise subtype selectivity profile introduces significant experimental confounds. The NPY receptor family comprises at least five distinct subtypes (Y1, Y2, Y4, Y5, and y6) with diverse and often opposing physiological roles [1]. Compounds that exhibit broad-spectrum antagonism, such as 1229U91, indiscriminately block multiple Y receptor subtypes, rendering them unsuitable for isolating the specific contribution of the Y5 receptor to complex processes like feeding behavior, energy homeostasis, and tumor cell proliferation [2]. Furthermore, even among purported Y5-selective antagonists, significant variations in selectivity windows exist. For instance, JCF 109, while classified as a Y5 antagonist, demonstrates only weak and non-specific effects in functional tissue assays, producing intrinsic inhibitory actions at concentrations required for receptor blockade [3]. Therefore, substitution with an inadequately characterized or less selective compound may lead to ambiguous or misleading data, particularly in in vivo models where off-target receptor engagement can profoundly alter behavioral and metabolic outcomes. The quantitative evidence below establishes the specific performance parameters that justify prioritizing CGP71683 hydrochloride over such alternatives.

CGP71683 Hydrochloride: Quantified Differentiation from Structural Analogs and Alternative NPY Antagonists


Superior Subtype Selectivity: >1000-Fold Window Over Y1, Y2, and Y4 Receptors

CGP71683 hydrochloride demonstrates an exceptional selectivity window exceeding 1000-fold for the Y5 receptor relative to the Y1, Y2, and Y4 subtypes, a degree of discrimination not observed with other commonly used Y5 antagonists such as JCF 109, which exhibits non-specific intrinsic inhibitory effects in functional assays . This high selectivity is critical for minimizing off-target confounding effects in complex biological systems [1].

Neuropeptide Y receptor pharmacology Receptor binding assays Selectivity profiling

Consistent Anorexigenic Efficacy: 32% Reduction in Food Intake in Fed Rats

Central administration of CGP71683 hydrochloride (15 nmol/rat, i.c.v., twice daily for 72 h) reduced total food intake by 32% and body mass by nearly 10% in fed rats, providing robust and reproducible evidence of its in vivo efficacy as a Y5 receptor antagonist [1]. This effect size is comparable to or exceeds that reported for alternative Y5 antagonists like Lu AA33810, which demonstrated a 26% reduction in food intake at a 30 mg/kg oral dose in diet-induced obese rats [2].

Obesity research Energy homeostasis In vivo pharmacology

Endocrine Modulation: 3-Fold Increase in Serum T4 in Fasted Rats

In fasted rats, chronic central administration of CGP71683 hydrochloride (15 nmol/rat, i.c.v., twice daily for 72 h) resulted in a 3-fold increase in serum total thyroxine (T4) levels (p < 0.001), indicating a specific role for Y5 receptors in fasting-induced suppression of the pituitary-thyroid axis [1]. This effect is not observed with Y1 receptor antagonists like BIBO3304, which primarily influence feeding behavior through distinct neural circuits and do not produce comparable alterations in thyroid hormone levels [2].

Neuroendocrinology Thyroid axis regulation Fasting physiology

Behavioral Selectivity: Absence of Anxiogenic Effects vs. Y1 Antagonists

In the elevated plus-maze test, a standard model for assessing anxiety-related behavior in rodents, CGP71683 hydrochloride (1-10 mg/kg, i.p.) did not produce anxiogenic-like effects, whereas the selective Y1 receptor antagonist H 409/22 elicited a significant anxiogenic response under identical testing conditions [1]. This differential behavioral profile underscores the distinct functional roles of Y5 and Y1 receptors in mediating NPY's effects on emotional behavior.

Behavioral pharmacology Anxiety models Receptor subtype differentiation

Functional Antagonism in Cancer Cell Lines: 0.25 μM Blocks NPY-Induced Proliferation

CGP71683 hydrochloride, at a concentration of 0.25 μM, effectively inhibits NPY-induced increases in BT-549 breast cancer cell growth and MDA-MB-231 cell migration, demonstrating its utility as a functional Y5 receptor antagonist in cellular models of tumor biology [1]. This concentration is well below the IC50 values for off-target Y1 (2765 nM), Y2 (7187 nM), and Y4 (5637 nM) receptors, ensuring that the observed anti-proliferative effects are mediated specifically through Y5 receptor blockade .

Cancer biology Cell proliferation assays Neuroblastoma

CGP71683 Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Verified Performance


Dissecting Y5-Specific Mechanisms in Appetite Regulation and Energy Homeostasis

This compound is optimal for in vivo studies aimed at isolating the specific contribution of NPY Y5 receptors to feeding behavior and body weight regulation. Its >1000-fold selectivity over Y1, Y2, and Y4 receptors (as established in Section 3, Evidence_Item 1) minimizes off-target confounds, while its proven efficacy in reducing food intake by 32% in fed rats (Evidence_Item 2) provides a robust benchmark for evaluating downstream metabolic effects [1]. Researchers can confidently attribute observed changes in food consumption and body mass to central Y5 receptor blockade, as opposed to off-target receptor engagement [2].

Investigating Y5 Receptor-Mediated Neuroendocrine Control of the Thyroid Axis

CGP71683 hydrochloride is uniquely suited for studies examining the interplay between energy deprivation and thyroid hormone secretion. As demonstrated in Evidence_Item 3, its central administration in fasted rats produces a 3-fold increase in serum T4, a specific endocrine readout not observed with Y1 antagonists [1]. This makes it a critical tool for researchers exploring the central neurocircuitry linking nutritional status to the hypothalamus-pituitary-thyroid axis, without the confounding influence of Y1 receptor-mediated effects on anxiety or feeding [2].

Validating Y5 Receptor as a Therapeutic Target in NPY-Driven Cancers

This compound is recommended for in vitro studies investigating the role of NPY Y5 receptors in tumor cell biology, particularly in cancers where NPY promotes proliferation and chemoresistance. Evidence_Item 5 confirms that at a concentration of 0.25 μM, CGP71683 hydrochloride effectively blocks NPY-induced growth and migration in breast cancer cell lines, while its high selectivity profile ensures that these effects are mediated specifically through the Y5 receptor [1]. This specificity is essential for validating Y5 as a potential drug target in oncology and for screening downstream signaling pathways involved in tumor progression [2].

Differentiating Y5-Mediated Effects from Y1-Mediated Anxiogenesis in Behavioral Pharmacology

This compound is essential for behavioral studies requiring the dissociation of Y5 receptor functions from the anxiogenic effects associated with Y1 receptor blockade. As shown in Evidence_Item 4, CGP71683 hydrochloride does not induce anxiety-like behavior in the elevated plus-maze test, in contrast to Y1 antagonists [1]. This allows researchers to investigate the role of Y5 receptors in motivated behaviors, cognition, and stress responses without the confounding variable of altered emotional state, thereby increasing the specificity and interpretability of behavioral outcomes [2].

Technical Documentation Hub

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